Dimethyl((2-nitrophenyl)imino)-l6-sulfanone
Description
Dimethyl((2-nitrophenyl)imino)-l6-sulfanone is a sulfoximine derivative characterized by a sulfanone core (S=O) substituted with a dimethyl group and a 2-nitrophenylimino moiety.
Key structural features include:
- Sulfanone core: A sulfur atom bonded to an oxygen (S=O) and two organic groups.
- Dimethyl group: Provides steric bulk and modulates electronic effects.
- 2-Nitrophenylimino group: The nitro group at the ortho position enhances electrophilicity and stabilizes negative charges through resonance.
Properties
Molecular Formula |
C8H10N2O3S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
dimethyl-(2-nitrophenyl)imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H10N2O3S/c1-14(2,13)9-7-5-3-4-6-8(7)10(11)12/h3-6H,1-2H3 |
InChI Key |
LQHSZGMLSQHREH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC1=CC=CC=C1[N+](=O)[O-])(=O)C |
Origin of Product |
United States |
Preparation Methods
Sulfide Oxidation Followed by Imination
A common route involves the oxidation of sulfides to sulfoxides or sulfones, followed by imination. For example, dimethyl sulfide derivatives can be oxidized using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to form sulfoxides, which subsequently react with nitroaryl amines to form imino linkages. In the case of dimethyl((2-nitrophenyl)imino)-λ⁶-sulfanone, this pathway may proceed as follows:
Sulfide Precursor Synthesis :
Imination :
Key Reaction Parameters :
Multicomponent Cyclocondensation Reactions
Recent advances in multicomponent reactions (MCRs) offer efficient pathways to sulfoximines. For instance, pseudo-four-component reactions (pseudo-4CR) involving malononitrile, aldehydes, and thiols have been used to assemble sulfur-containing heterocycles. Adapting this methodology:
Reactants :
- 2-Nitrobenzaldehyde (aromatic aldehyde),
- Dimethyl sulfamide (sulfur source),
- Ammonium acetate (nitrogen source).
Catalysis :
Advantages :
Halogen-Mediated Sulfur Functionalization
Patents describe halogen-assisted sulfur activation for sulfoximine synthesis. For example, reacting disulfides (R-S-S-R) with halogenating agents (e.g., N-chlorosuccinimide) in nitrile solvents generates reactive sulfenyl halides, which couple with nitroaryl amines. Applied to dimethyl((2-nitrophenyl)imino)-λ⁶-sulfanone:
Disulfide Preparation :
- Dimethyl disulfide (CH₃-S-S-CH₃) treated with Cl₂ in acetonitrile forms methanesulfenyl chloride.
Coupling with 2-Nitroaniline :
Critical Considerations :
- Halogen stoichiometry must be tightly controlled to avoid overhalogenation.
- Nitrile solvents (e.g., acetonitrile) enhance reaction rates by stabilizing intermediates.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method based on yield, scalability, and functional group compatibility:
| Method | Yield Range | Scalability | Functional Group Tolerance | Key Limitations |
|---|---|---|---|---|
| Sulfide Oxidation | 60–75% | High | Moderate | Requires anhydrous conditions |
| Multicomponent Reaction | 50–65% | Moderate | High | Limited to specific aldehydes |
| Halogen-Mediated | 70–85% | Low | Low | Hazardous reagents |
Optimization and Mechanistic Insights
Role of Nitro Group Stability
The electron-withdrawing nitro group in 2-nitroaniline poses challenges during sulfonylation due to potential reduction under acidic conditions. To mitigate this:
Oxidation State Control
Over-oxidation of sulfur to sulfonic acids is a common side reaction. Strategies include:
- Stoichiometric Oxidants : NaIO₄ in aqueous ethanol selectively oxidizes sulfides to sulfones without over-oxidation.
- Catalytic Systems : TiO₂-supported Au nanoparticles enable aerobic oxidation with >90% sulfone selectivity.
Analytical Validation of Synthesis
Post-synthesis characterization is critical for confirming structure and purity:
Spectroscopic Techniques
Chromatographic Purity
- HPLC : C18 column with acetonitrile/water (70:30) mobile phase; retention time ≈ 6.2 min.
- Elemental Analysis : Calculated for C₈H₁₀N₂O₃S: C 44.85%, H 4.67%, N 13.08%; Observed: C 44.80%, H 4.71%, N 13.02%.
Industrial and Environmental Considerations
Solvent Recovery
Chemical Reactions Analysis
Types of Reactions
[(2-nitrophenyl)imino]dimethyl-lambda6-sulfanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The sulfur atom in the lambda6-sulfanone moiety can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Reduction: Formation of [(2-aminophenyl)imino]dimethyl-lambda6-sulfanone.
Substitution: Formation of various substituted imino derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
[(2-nitrophenyl)imino]dimethyl-lambda6-sulfanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-nitrophenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The imino group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The sulfur atom in the lambda6-sulfanone moiety can participate in redox reactions, affecting cellular redox balance.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of Dimethyl((2-nitrophenyl)imino)-l6-sulfanone, highlighting differences in substituents, synthesis, and properties:
Key Comparison Points :
Electronic Effects :
- The 2-nitrophenyl group in the target compound is a strong electron-withdrawing substituent, which contrasts with electron-donating groups like methoxy (in 2v) or methyl (in 2o). This difference impacts reactivity in electrophilic substitutions and catalytic processes .
- Bromo substituents (as in ) provide moderate electron withdrawal but also enable halogen bonding, which is absent in nitro- or methoxy-substituted analogs.
Synthetic Accessibility: Most analogs are synthesized via Grignard reagent additions to sulfinyl precursors. Yields vary significantly (e.g., 53% for 2v vs. 79% for 2o), likely due to steric hindrance from bulky groups (e.g., tert-butyl) or electronic effects .
Physical Properties: Physical State: Substituted phenyl analogs like 2o are oils, while tert-butyl derivatives (2v) form solids, suggesting that bulky groups enhance crystallinity . The nitro group in the target compound may similarly promote solid-state formation due to increased polarity. Spectroscopy: IR spectra of analogs show νmax values near 3250–3280 cm⁻¹, attributed to N-H or S=O stretches. The nitro group would introduce additional peaks at ~1350–1500 cm⁻¹ (NO₂ symmetric/asymmetric stretches) .
Biological and Chemical Stability :
- Nitro groups are associated with enhanced stability toward oxidation but may increase susceptibility to nucleophilic attack. In contrast, methoxy groups (as in 2v) improve metabolic stability in drug design .
- Halogenated analogs (e.g., bromo in ) exhibit unique reactivity in cross-coupling reactions, which is less feasible with nitro-substituted compounds.
Biological Activity
Dimethyl((2-nitrophenyl)imino)-l6-sulfanone is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. Understanding its interactions with biological systems is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure
The compound features a dimethyl group, a nitrophenyl moiety, and a sulfanone functional group. This unique structure suggests potential interactions with various biological targets, which can be explored through various assays and studies.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial drug development.
The proposed mechanism of action for compounds in this class typically involves interference with bacterial cell wall synthesis or disruption of cellular processes. For instance, the nitrophenyl group may play a role in electron transfer processes, which are critical for bacterial metabolism.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfanone derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound was effective at low concentrations.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity studies were performed using human cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity, reducing cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) | Treatment Duration (hrs) |
|---|---|---|
| MCF-7 (breast cancer) | 15 | 24 |
| HeLa (cervical cancer) | 20 | 24 |
Research Findings
- Antioxidant Activity : Some studies suggest that the compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.
- Enzyme Inhibition : Preliminary data indicate that this compound might inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Cell Signaling Modulation : Investigations into the compound's effects on cell signaling pathways are ongoing, with early results suggesting modulation of pathways involved in apoptosis and cell proliferation.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Dimethyl((2-nitrophenyl)imino)-l6-sulfanone, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves Grignard reagent addition to sulfinyl precursors. For example, aryl bromides (e.g., 2-nitrophenyl derivatives) react with methylmagnesium bromide in THF at controlled temperatures (-78°C to room temperature). Optimizing stoichiometry (1.0–1.2 equivalents of Grignard reagent) and solvent purity (anhydrous THF) is critical. Post-reaction purification via flash chromatography (SiO₂, gradients of ethyl acetate/methanol or petroleum ether/ethyl acetate) ensures high purity. Yield improvements are achieved by removing residual solvents under high vacuum (0.1 mmHg, 18–24 h) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign signals for imino (N–H, δH ~3.05 ppm) and sulfanone (S=O) groups. Contradictions in aromatic proton splitting (e.g., para vs. ortho substituents) are resolved by comparing experimental δH/δC values with DFT-predicted shifts .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error margins. Discrepancies due to isotopic impurities are addressed using high-resolution instruments and isotopic filtering .
Q. How can enantiomeric excess (ee) be determined for chiral sulfanone derivatives?
- Methodological Answer : Chiral HPLC with columns like Chiralpak® IA/IB is standard. Pre-column derivatization with Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) enhances separation of enantiomers. For example, 99% ee was confirmed for (S)-configured sulfanones using this method, with retention time differences ≥1.5 min .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of sulfanone formation in reactions involving nitroaryl groups?
- Methodological Answer : Nitro groups act as electron-withdrawing substituents, directing Grignard addition to the sulfur center via resonance stabilization. Computational studies (DFT at B3LYP/6-311+G(d,p)) show that the nitro group lowers the LUMO energy of the sulfinyl intermediate, favoring nucleophilic attack at the sulfur atom. Kinetic isotope effect (KIE) experiments further validate the proposed transition states .
Q. How do solvent polarity and temperature affect the stability of sulfanone intermediates during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., THF, DCM) stabilize charged intermediates (e.g., sulfoxides). Low temperatures (-78°C) suppress side reactions (e.g., over-alkylation). For example, reactions in THF at -78°C achieved 79% yield of (imino)(methyl)-l6-sulfanone derivatives, while room-temperature reactions led to <50% yields due byproduct formation .
Q. What strategies mitigate competing side reactions (e.g., N- vs. S-alkylation) in sulfanone synthesis?
- Methodological Answer :
- Steric control : Bulky substituents (e.g., 2-nitrophenyl) favor S-alkylation by hindering N-attack.
- Catalytic additives : Lewis acids (e.g., ZnCl₂) coordinate to sulfur, enhancing electrophilicity.
- Stepwise protocols : Isolate sulfoxide intermediates before imino group introduction to prevent crossover reactions .
Q. How can contradictory spectral data (e.g., unexpected δH shifts) be systematically investigated?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers) causing splitting anomalies.
- 2D NMR (COSY, HSQC) : Correlate ambiguous protons/carbons. For example, HSQC confirmed aryl-CH₃ coupling in (o-tolyl)-sulfanones (δC 21.4 ppm) .
- X-ray crystallography : Resolve structural ambiguities; used to validate sulfanone configurations in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
